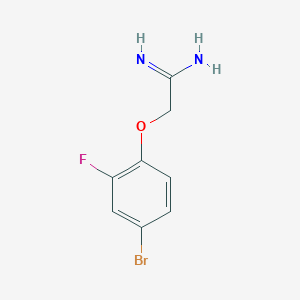![molecular formula C17H14N4S B12111022 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12111022.png)
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated derivative, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol and sulfide derivatives.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an iron chelator, which can be used in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to chelate iron ions. This compound selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depleting intracellular iron levels . The induction of apoptosis in cancer cells is mediated through the mitochondria pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which includes a phenylethyl group at the 4-position and a thiol group at the 3-position
Properties
Molecular Formula |
C17H14N4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H14N4S/c22-17-20-19-15-13-8-4-5-9-14(13)18-16(15)21(17)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2 |
InChI Key |
QGNZQSOGMBPKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C4=CC=CC=C4N3)N=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


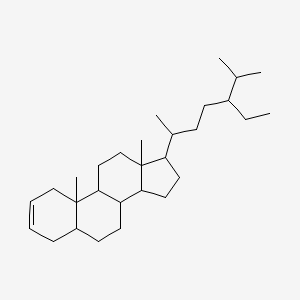

![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)

![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)
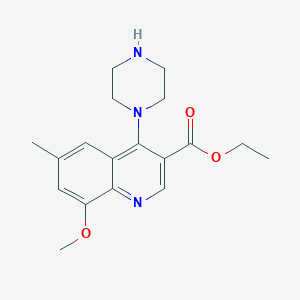


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
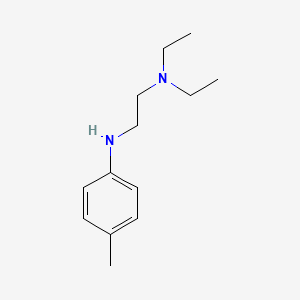
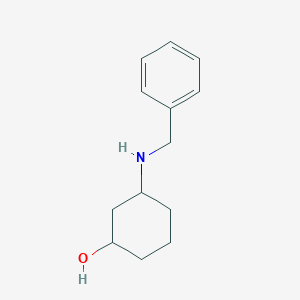
![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)

